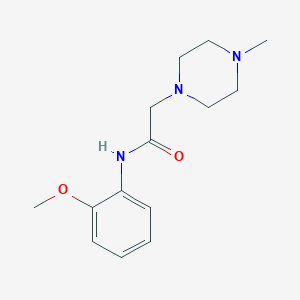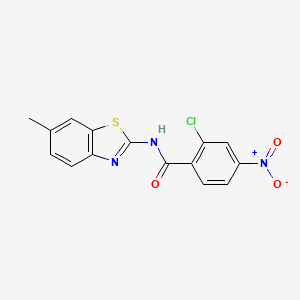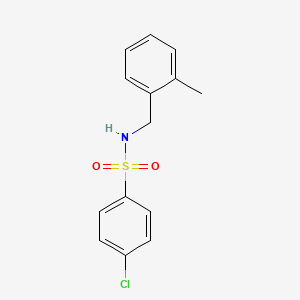
1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-2-(phenylsulfonyl)diazene 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-2-(phenylsulfonyl)diazene 1-oxide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as PPD and is a diazeniumdiolate compound. This compound has shown promising results in various scientific studies, and its potential applications are still being explored.
作用機序
The mechanism of action of PPD involves the release of nitric oxide, which activates various signaling pathways in the body. Nitric oxide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, which make PPD a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. PPD has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, PPD has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of PPD is its ability to release nitric oxide in a controlled manner, making it a potential therapeutic agent for various diseases. However, one of the limitations of PPD is its instability, which makes it challenging to work with in the lab. Additionally, PPD can be toxic at high concentrations, which limits its use in certain experiments.
将来の方向性
There are numerous future directions for research on PPD. One potential area of research is its use as an anti-cancer agent. PPD has shown promising results in inhibiting the growth of cancer cells, and further research could explore its potential as a cancer treatment. Additionally, further research could explore the potential use of PPD as a neuroprotective agent, as it has shown promising results in protecting against oxidative stress-induced damage. Finally, future research could explore the potential use of PPD in treating inflammatory diseases, as it has shown anti-inflammatory effects in various studies.
合成法
The synthesis of PPD involves the reaction of 2-(phenylsulfonyl) hydrazinecarboximidamide with 2,2-dimethyl-5-nitro-1,3-dioxane-5-carboxylic acid, followed by oxidation with m-chloroperbenzoic acid. This method has been optimized to produce high yields of PPD.
科学的研究の応用
PPD has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. PPD has been shown to release nitric oxide in a controlled manner, making it a potential therapeutic agent for various diseases.
特性
IUPAC Name |
(Z)-benzenesulfonylimino-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7S/c1-11(2)21-8-12(9-22-11,15(17)18)14(16)13-23(19,20)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBHXWLPBVQGQH-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NS(=O)(=O)C2=CC=CC=C2)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/S(=O)(=O)C2=CC=CC=C2)/[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802245.png)
![3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)




![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)
![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)

![4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)